Lipophilicity Ladder: XLogP3-AA Values Distinguish 6-Isopropoxy from 6-Methoxy, 6-Ethoxy, and 6-Isobutoxy Analogs
The XLogP3-AA value for 3-bromo-6-isopropoxy-2-methylpyridine is 3.0, compared with 2.2 for the 6-methoxy analog, 2.6 for the 6-ethoxy analog, 3.6 for the 6-isobutoxy analog, and 1.9 for 3-bromo-2-methylpyridine lacking a 6-alkoxy group [1]. This logP stepwise trend demonstrates a predictable lipophilicity increase with alkoxy chain length, positioning the isopropoxy compound as a mid-range lipophilic agent suitable for balancing membrane permeability and aqueous solubility.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.0 |
| Comparator Or Baseline | Methoxy analog: 2.2; Ethoxy analog: 2.6; Isobutoxy analog: 3.6; No alkoxy: 1.9 |
| Quantified Difference | Δ vs. methoxy = +0.8; Δ vs. ethoxy = +0.4; Δ vs. isobutoxy = -0.6; Δ vs. no alkoxy = +1.1 |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2024.11.20/2025.04.14) |
Why This Matters
Lipophilicity is a key driver of intestinal absorption and blood–brain barrier penetration; the isopropoxy variant offers an intermediate logP that can optimize ADME profiles without the excessive lipophilicity of the isobutoxy congener.
- [1] PubChem. (2025). Compound Summary: 3-Bromo-6-isopropoxy-2-methylpyridine, CID 53217442; 3-Bromo-6-methoxy-2-methylpyridine, CID 10798146; 3-Bromo-6-ethoxy-2-methylpyridine, CID 4738463; 3-Bromo-6-isobutoxy-2-methylpyridine, CID 74788628; 3-Bromo-2-methylpyridine, CID 1201003. Retrieved from https://pubchem.ncbi.nlm.nih.gov/ View Source
